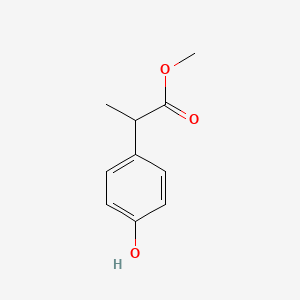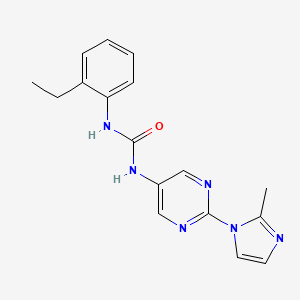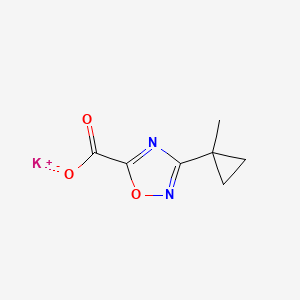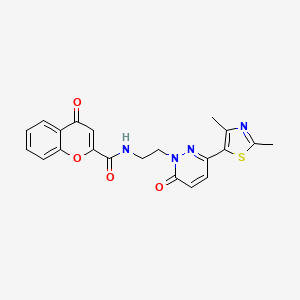
2-(4-羟基苯基)丙酸甲酯
概述
描述
Methyl 2-(4-hydroxyphenyl)propanoate is an organic compound that belongs to the class of phenylpropanoids It is characterized by a phenyl ring substituted with a hydroxy group at the para position and an ester functional group
科学研究应用
Methyl 2-(4-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and resins due to its ability to undergo polymerization reactions.
作用机制
While the specific mechanism of action for “Methyl 2-(4-hydroxyphenyl)propanoate” is not clear, a related compound, “Methyl 3-(4-hydroxyphenyl)propionate”, has been shown to modulate plant growth and root system architecture. It functions as a nitrification inhibitor in soil and also affects plant growth through the NO/ROS-mediated auxin signaling pathway .
安全和危害
The safety data sheet for a similar compound, “Methyl 3-(2-hydroxyphenyl)propionate”, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
生化分析
Biochemical Properties
Methyl 2-(4-hydroxyphenyl)propanoate has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of bio-based copolyesters . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of Methyl 2-(4-hydroxyphenyl)propanoate on cells are diverse and context-dependent. It has been reported to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(4-hydroxyphenyl)propanoate is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Methyl 2-(4-hydroxyphenyl)propanoate can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Methyl 2-(4-hydroxyphenyl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(4-hydroxyphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxyphenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Williamson ether synthesis, where 4-hydroxyphenylpropanoic acid is first converted to its corresponding alkoxide using a strong base like sodium hydride, followed by reaction with methyl iodide to form the ester.
Industrial Production Methods
In industrial settings, the production of methyl 2-(4-hydroxyphenyl)propanoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
化学反应分析
Types of Reactions
Methyl 2-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 4-hydroxyphenylacetone or 4-hydroxybenzaldehyde.
Reduction: 2-(4-hydroxyphenyl)propanol.
Substitution: Various alkyl or acyl derivatives of the hydroxy group.
相似化合物的比较
Methyl 2-(4-hydroxyphenyl)propanoate can be compared with other similar compounds such as:
Methyl 3-(4-hydroxyphenyl)propanoate: Similar structure but with a different position of the ester group.
Ethyl 2-(4-hydroxyphenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(3-hydroxyphenyl)propanoate: Similar structure but with the hydroxy group at the meta position.
The uniqueness of methyl 2-(4-hydroxyphenyl)propanoate lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
属性
IUPAC Name |
methyl 2-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHGMEYPUKSMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2598257.png)
![Tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2598258.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2598260.png)

![3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2598263.png)
![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)



![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598271.png)



